Hydrogen Bond Donor Count: Target vs. Non-Hydroxylated Analog (CAS 2097898-61-6)
The target compound possesses a tertiary hydroxyl group on the ethyl linker, giving it two hydrogen bond donors (HBD = 2) vs. one (HBD = 1) for the des-hydroxy analog N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2097898-61-6) [1][2]. This single HBD increase is accompanied by a 20.2 Ų higher topological polar surface area (99.9 Ų vs. 79.7 Ų) and a 1.1-unit lower XLogP3 (0.6 vs. 1.7) [1][2]. According to Lipinski's rule-of-five framework, each additional HBD imposes a penalty on predicted passive membrane permeability, while the elevated TPSA is associated with reduced blood-brain barrier penetration potential [1].
| Evidence Dimension | Hydrogen bond donor count and associated physicochemical properties |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 99.9 Ų; XLogP3 = 0.6; MW = 307.4 g/mol |
| Comparator Or Baseline | N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2097898-61-6): HBD = 1; TPSA = 79.7 Ų; XLogP3 = 1.7; MW = 291.4 g/mol |
| Quantified Difference | ΔHBD = +1; ΔTPSA = +20.2 Ų; ΔXLogP3 = -1.1; ΔMW = +16.0 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11); no experimental confirmation available |
Why This Matters
For procurement decision-making, the 1.1-unit lower lipophilicity (XLogP3 0.6 vs. 1.7) predicts significantly different solubility and permeability behavior that may alter assay outcomes such as cellular IC50 values in whole-cell vs. biochemical assays, even if target binding is conserved.
- [1] PubChem Compound Summary for CID 121018472, N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary for CID 126852531, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
